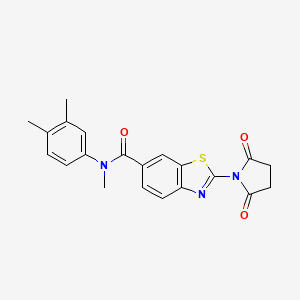

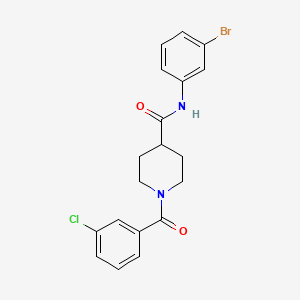

![molecular formula C18H17N3O4 B4008290 2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)

2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide

Descripción general

Descripción

The compound of interest belongs to the oxazole class, a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered ring. Oxazoles are known for their varied applications in pharmaceuticals, agrochemicals, and organic materials due to their diverse chemical reactivity and biological activities.

Synthesis Analysis

The synthesis of oxazole derivatives, similar to the target compound, often involves copper-catalyzed intramolecular cyclization of functionalized enamides or direct polycondensation methods. Kumar et al. (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, which might share some synthetic pathways with the target compound (Kumar, Saraiah, Misra, & Ila, 2012).

Molecular Structure Analysis

Oxazole derivatives exhibit a variety of molecular structures that can significantly influence their chemical and physical properties. The crystal structure analysis, as seen in compounds with similar frameworks, provides insights into the molecular arrangement and potential intermolecular interactions that could affect its reactivity and stability.

Chemical Reactions and Properties

Oxazoles can undergo various chemical reactions, including N-acylation, halogenation, and cycloaddition reactions, offering a pathway to diverse functionalized derivatives. These reactions can introduce different substituents at specific positions on the oxazole ring, altering the compound's chemical properties and reactivity.

Physical Properties Analysis

The physical properties of oxazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature and position of substituents on the ring. For instance, Akutsu et al. (1998) synthesized aromatic polyamides containing oxazole units, revealing how these structures affect thermal properties and solubility, which might correlate to the physical characteristics of the target compound (Akutsu, Inoki, Sunouchi, Sugama, Kasashima, Naruchi, & Miura, 1998).

Aplicaciones Científicas De Investigación

Amino-1,2,4-triazoles as Raw Materials

Amino-1,2,4-triazoles serve as raw materials in fine organic synthesis, used in producing agricultural products, pharmaceuticals, dyes, and more. Their applications span from the production of anti-corrosion additives to the creation of heat-resistant polymers and fluorescent products, highlighting the versatility of nitrogen-containing heterocycles in industrial and biomedical fields (Nazarov et al., 2021).

Furan Derivatives from Plant Biomass

The conversion of plant biomass into furan derivatives underscores the significance of organic synthesis in developing sustainable materials and fuels. Such derivatives, including the research compound , may play a role in creating new polymers, functional materials, and alternative energy sources, demonstrating the intersection of organic chemistry and environmental sustainability (Chernyshev et al., 2017).

Pharmacological Effects of Chlorogenic Acid

Chlorogenic acid, a phenolic compound, exhibits a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This indicates the potential pharmacological applications of complex organic molecules in treating various diseases and conditions, reflecting on how derivatives of complex heterocycles could be explored for similar biological activities (Naveed et al., 2018).

Arylmethylidenefuranones Chemistry

The study of reactions with C- and N-nucleophiles provides insights into the synthetic versatility of organic compounds, including the potential for creating a wide range of pharmaceuticals and agrochemicals. Such research underscores the importance of understanding chemical reactivity for the development of novel therapeutic agents and materials (Kamneva et al., 2018).

Acetamide and Formamide Derivatives

The biological effects of acetamide, formamide, and their derivatives highlight the relevance of these compounds in toxicology and pharmacology. Studies on their toxicological profiles can inform safer drug design and industrial practices, reflecting the broader implications of chemical research on public health and safety (Kennedy, 2001).

Propiedades

IUPAC Name |

2,4-dimethyl-N-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-10-4-9-15(24-10)17(22)20-13-5-7-14(8-6-13)21-18(23)16-11(2)19-12(3)25-16/h4-9H,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCQRJPLMWCEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(N=C(O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

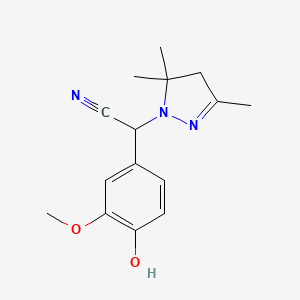

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)

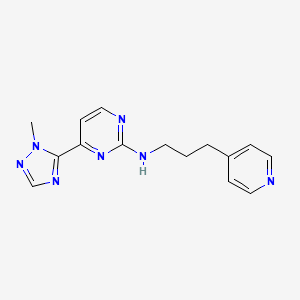

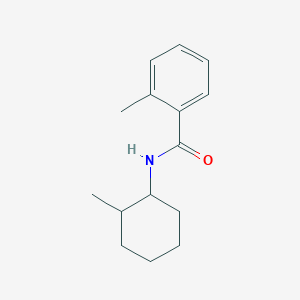

![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)

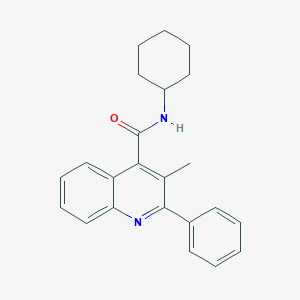

![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)

![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-methylglycinamide](/img/structure/B4008263.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)

![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4008301.png)